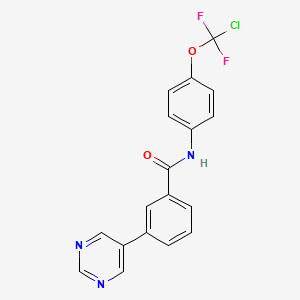![molecular formula C21H21F3N4O3 B10834234 1-(4-(trifluoromethyl)-2-(pyrrolidin-1-yl)benzyl)-3-(3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-8-yl)urea](/img/structure/B10834234.png)
1-(4-(trifluoromethyl)-2-(pyrrolidin-1-yl)benzyl)-3-(3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-8-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PMID25666693-Compound-123: is a small molecular drug primarily indicated for cancer-related pain. It targets the transient receptor potential cation channel V1 (TRPV1), which is involved in the detection of noxious chemical and thermal stimuli .
准备方法
The preparation of PMID25666693-Compound-123 involves several synthetic routes and reaction conditions. One common method includes the use of a six-membered compound as a starting material, which undergoes a series of reactions to form the desired compound . The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
PMID25666693-Compound-123 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen, ozone, and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas and metal hydrides.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. .
科学研究应用
PMID25666693-Compound-123 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of various chemical reactions.
Biology: It is used to study the role of TRPV1 in pain perception and inflammation.
Medicine: It is used as a therapeutic agent for the treatment of cancer-related pain.
Industry: It is used in the development of new pain-relief medications
作用机制
PMID25666693-Compound-123 exerts its effects by antagonizing the transient receptor potential cation channel V1 (TRPV1). This channel is a ligand-activated non-selective calcium permeant cation channel involved in the detection of noxious chemical and thermal stimuli. By blocking this channel, the compound reduces the sensation of pain and inflammation .
相似化合物的比较
PMID25666693-Compound-123 is unique in its high specificity and potency as a TRPV1 antagonist. Similar compounds include:
Capsaicin: A natural compound that also targets TRPV1 but acts as an agonist.
CNTX-4975: A synthetic compound in clinical trials for pain management.
GRC-15300: Another synthetic compound in clinical trials for pain management .
属性
分子式 |
C21H21F3N4O3 |
|---|---|
分子量 |
434.4 g/mol |
IUPAC 名称 |
1-(3-oxo-4H-1,4-benzoxazin-8-yl)-3-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]urea |
InChI |
InChI=1S/C21H21F3N4O3/c22-21(23,24)14-7-6-13(17(10-14)28-8-1-2-9-28)11-25-20(30)27-16-5-3-4-15-19(16)31-12-18(29)26-15/h3-7,10H,1-2,8-9,11-12H2,(H,26,29)(H2,25,27,30) |
InChI 键 |
ABNCWKBVNWSWPZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=C(C=CC(=C2)C(F)(F)F)CNC(=O)NC3=CC=CC4=C3OCC(=O)N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-amino-N-[4-[(5S,7S)-7-hydroxy-8-methylidene-4-oxaspiro[2.5]octan-5-yl]pyridin-3-yl]-6-phenylpyrazine-2-carboxamide](/img/structure/B10834155.png)

![N-(5-(3,5-difluorophenylthio)-1-H-pyrazolo[3,4-b]pyridine-3-yl)-4-(4-methylpiperazine-1-yl)-2-(tetrahydro-2H-pyran-4-ylamino)benzamide](/img/structure/B10834163.png)
![N-[4-[(2R,4R,4aS,8aR)-4,4a-dihydroxy-2,3,4,5,6,7,8,8a-octahydrochromen-2-yl]pyridin-3-yl]-3-amino-6-phenylpyrazine-2-carboxamide](/img/structure/B10834169.png)
![4-amino-N-[5-[[2-[(4-fluorophenyl)methyl]-5-methylpyrazole-3-carbonyl]amino]-2-methylphenyl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B10834173.png)

![N-[5-[(3,5-difluorophenyl)methyl]-2H-pyrazolo[3,4-b]pyridin-3-yl]-4-(4-methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzamide](/img/structure/B10834183.png)

![1-(6-fluoro-3-methylisoquinolin-5-yl)-3-[(1R,3S)-3-phenylcyclopentyl]urea](/img/structure/B10834192.png)

![1-(4-(trifluoromethyl)-2-(pyrrolidin-1-yl)benzyl)-3-(2,3-dihydro-2-oxo-1H-benzo[d]imidazol-4-yl)urea](/img/structure/B10834207.png)
![1-[(1R,3R)-3-(2-fluorophenyl)cyclopentyl]-3-(1-methyl-2-oxoquinolin-5-yl)urea](/img/structure/B10834213.png)
![(2R)-4-[3-chloro-5-[(2R)-2,3-dihydroxypropyl]pyridin-2-yl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazine-1-carboxamide](/img/structure/B10834226.png)
![N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-2-(4-pyridin-3-ylphenoxy)acetamide](/img/structure/B10834237.png)
